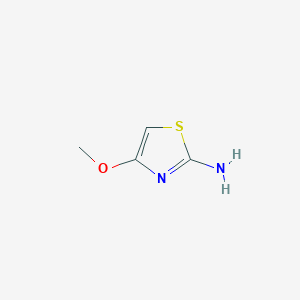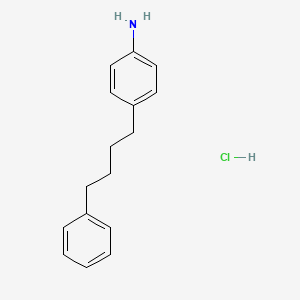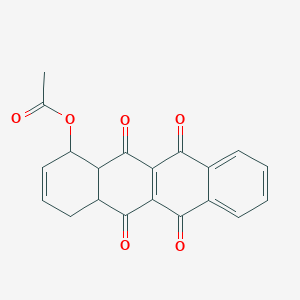
ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate is a compound that belongs to the class of benzoxazole derivatives.
Méthodes De Préparation
The synthesis of ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate typically involves the reaction of 2-aminophenol with various reagents. One common method includes the cyclization of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an anticancer agent, particularly against colorectal carcinoma.
Industry: It is used in the development of new materials with specific biological activities.
Mécanisme D'action
The mechanism of action of ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate can be compared with other benzoxazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and specific biological targets.
2-amino benzoxazole: This compound is a precursor in the synthesis of various benzoxazole derivatives and has similar biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and reactivity.
Propriétés
Numéro CAS |
64981-78-8 |
|---|---|
Formule moléculaire |
C12H14N2OS2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
ethyl N-(1,3-benzoxazol-2-yl)-N-ethylcarbamodithioate |
InChI |
InChI=1S/C12H14N2OS2/c1-3-14(12(16)17-4-2)11-13-9-7-5-6-8-10(9)15-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
SUEFTOLVWFBEFX-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=NC2=CC=CC=C2O1)C(=S)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)


![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)







